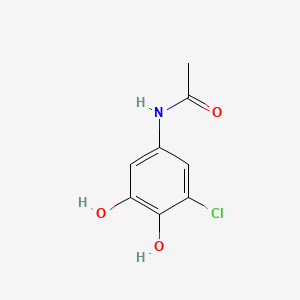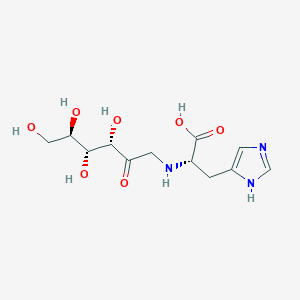
Hydroxy Saxagliptin-13C,D2 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Saxagliptin-13C,D2 Hydrochloride is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled derivative of Hydroxy Saxagliptin. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes like deuterium and carbon-13 into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Saxagliptin-13C,D2 Hydrochloride involves the incorporation of deuterium and carbon-13 into the Hydroxy Saxagliptin molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors and reagents .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the compound. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Saxagliptin-13C,D2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are used for further research and development .
Scientific Research Applications
Hydroxy Saxagliptin-13C,D2 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological processes and interactions of saxagliptin and its derivatives.
Medicine: Used in the development and testing of new pharmaceuticals, particularly for diabetes treatment.
Industry: Employed in the quality control and validation of analytical methods for drug development
Mechanism of Action
Hydroxy Saxagliptin-13C,D2 Hydrochloride exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition results in prolonged active incretin levels, which regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells. The molecular targets involved include the DPP-4 enzyme and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .
Comparison with Similar Compounds
Hydroxy Saxagliptin-13C,D2 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Saxagliptin-13C3: Another carbon-13 labeled derivative of saxagliptin.
Saxagliptin-15N,D2 Hydrochloride: A nitrogen-15 and deuterium labeled derivative.
5-Hydroxy Saxagliptin-13C-d2 HCl: A similar compound with both carbon-13 and deuterium labeling .
These compounds are used for similar purposes in scientific research but differ in their specific isotopic labeling and applications.
Properties
CAS No. |
1572922-53-2 |
|---|---|
Molecular Formula |
C18H26ClN3O3 |
Molecular Weight |
370.879 |
IUPAC Name |
(1R,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2; |
InChI Key |
WCCKQMJRTRWMMX-HHZNFPBZSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Synonyms |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-13C,D2 Hydrochloride; BMS 510849--13C,D2 Hydrochloride; 5-Hydroxy Saxagliptin-13C,D2 Hydrochloride; BMS 510849-13C,D2 Hydrochlori |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
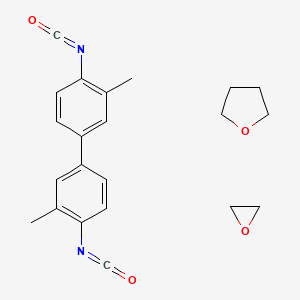
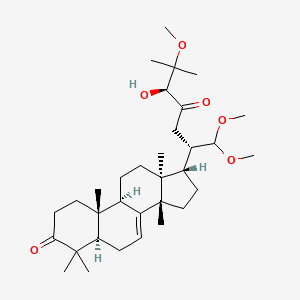
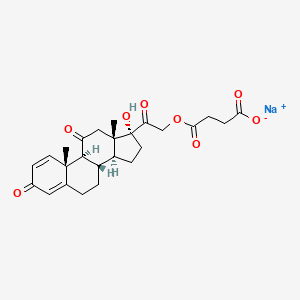
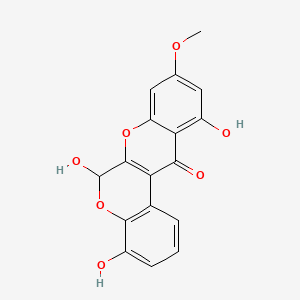
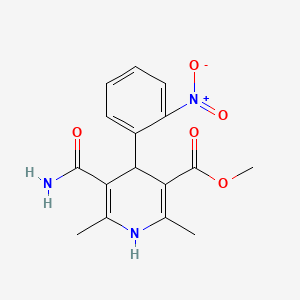
![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)
